

Biocompatibility and toxicity of IR-820 in vivo

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Compound of Interest

Compound Name: IR-820

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An In-Depth Technical Guide to the In Vivo Biocompatibility and Toxicity of **IR-820**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biocompatibility and toxicity profile of **IR-820**, a near-infrared (NIR) cyanine dye with significant potential in biomedical applications, including fluorescence imaging and photothermal therapy (PTT). Understanding the safety, distribution, and clearance of this agent is critical for its translation from preclinical research to clinical practice.

Executive Summary

IR-820 is generally considered to have good biocompatibility in vivo.[1] Studies in animal models, primarily mice, indicate negligible systemic toxicity at therapeutic doses.[2] Histopathological analyses of major organs following administration have shown no significant damage.[3][4] The dye is cleared from the body through both hepatobiliary and renal pathways and does not appear to have long-term accumulation.[2][5] While free **IR-820** exhibits dose-dependent cytotoxicity, especially upon laser irradiation for photothermal therapy, its encapsulation in nanocarriers like PLGA nanoparticles or complexation with albumin significantly improves its biocompatibility and safety profile.[3][6][7] The primary mechanism of cell death induced by **IR-820**-mediated PTT is apoptosis, a preferred pathway over necrosis.[6] [7]

Biocompatibility and Systemic Toxicity Assessment

In vivo studies consistently demonstrate that **IR-820** has a favorable safety profile. Toxicological analyses involving blood tests and histological examinations of major organs have been conducted to assess its systemic effects.

Histopathological Analysis

Multiple studies have reported no significant histopathological abnormalities or damage in major organs of mice treated with **IR-820**. Following intravenous or oral administration, organs including the heart, liver, spleen, lungs, and kidneys were collected at various time points (e.g., 1, 7, 14, and 28 days) and subjected to hematoxylin and eosin (H&E) staining.[2][3][4] The results showed no discernible tissue damage compared to control groups treated with phosphate-buffered saline (PBS), confirming the high biocompatibility of **IR-820** and its albumin complexes in vivo.[3][4]

Hematological and Serum Biochemistry Analysis

Blood analysis is a critical component of in vivo toxicity assessment. In a study where mice were intravenously injected with **IR-820** (0.5 mg/mL, 200 μ L), blood samples were collected 1 day and 28 days post-injection for routine examination and tests of hepatic and renal functions. [2][8] The results indicated that **IR-820** caused negligible toxicity in vivo.[2]

In Vitro and In Vivo Cytotoxicity

The toxicity of **IR-820** is highly dependent on its formulation (free dye vs. encapsulated) and the presence of an external stimulus like a NIR laser.

Cytotoxicity in the Absence of Light

In standard MTT assays, free **IR-820** shows concentration-dependent cytotoxicity. For instance, in MCF-7 breast cancer cells, free **IR-820** at a concentration of 65 μ M resulted in a cell viability of only 42% after 48 hours.[6][7] However, when encapsulated in PLGA nanoparticles, the same concentration of **IR-820** showed significantly improved biocompatibility, with cell viability remaining at approximately 80%.[6][7] Similarly, studies using 3T3-L1 and 4T1 cells showed that cell viability remained above 80% even at a 9 μ M concentration of **IR-820** or its albumin complex, indicating good biocompatibility at lower doses.[3]

Phototoxicity and Mechanism of Cell Death

The primary therapeutic application of **IR-820** is photothermal therapy, where it absorbs NIR light and converts it into heat to ablate cancer cells. Upon irradiation with an 808 nm or similar NIR laser, **IR-820**'s cytotoxic effects are dramatically enhanced.

- **Photothermal Effect:** In solution, **IR-820** can rapidly increase the temperature above the lethal threshold for cancer cells ($\sim 49^{\circ}\text{C}$).^[2] An aqueous solution of **IR-820** (500 $\mu\text{g/mL}$) irradiated with a 793 nm laser (0.5 W/cm^2) can reach 55°C within 4 minutes.^[2]
- **Mechanism of Cell Death:** The cell death induced by **IR-820** mediated PTT is primarily through apoptosis.^{[6][7]} This is a significant advantage over necrosis, which can trigger inflammatory responses and promote tumor recurrence.^[6] Hoechst 33342 and propidium iodide (PI) staining have confirmed that cells treated with **IR-820** nanoparticles and a laser undergo both apoptosis and necrosis.^[9]

Pharmacokinetics, Biodistribution, and Clearance

The behavior of **IR-820** in the body—its circulation time, organ accumulation, and excretion—is crucial for its efficacy and safety.

Interaction with Serum Albumin

Upon entering the bloodstream, **IR-820** readily binds to serum proteins, particularly albumin.^{[10][11]} This interaction is significant as it enhances the dye's fluorescence quantum yield and photostability.^{[2][3]} The formation of these protein-sized "nanoparticles" prevents the aggregation-caused quenching (ACQ) effect often seen with organic dyes in aqueous solutions and improves its properties for in vivo imaging.^{[2][5]}

Biodistribution

Following intravenous injection, **IR-820** distributes throughout the body, with notable accumulation in the liver, kidneys, and gut.^[2] In tumor-bearing mice, **IR-820** also accumulates in tumor tissue, likely due to the enhanced permeability and retention (EPR) effect.^{[3][12]} Ex vivo imaging of dissected organs confirms high fluorescence signals in the liver and kidneys, indicating these are the primary organs involved in its clearance.^{[3][13]}

Clearance and Excretion

IR-820 is effectively cleared from the body via both the hepatobiliary (feces) and renal (urine) systems.[2] Long-term studies tracking the fluorescence signal in major organs showed that after approximately five weeks, almost no signal could be detected, indicating that **IR-820** does not accumulate long-term in the body and is eventually excreted completely.[2][5]

Data Presentation

Table 1: In Vitro Cytotoxicity of IR-820 Formulations

| Cell Line | Formulation | Concentration | Incubation Time (h) | Viability (%) | Laser Irradiation | Reference |
|-----------|-----------------|------------------------------------|---------------------|---------------|-------------------------------|-----------|
| MCF-7 | Free IR-820 | 65 μ M | 48 | ~42% | No | [6],[7] |
| MCF-7 | IR-820 PLGA NPs | 200 μ g/mL (equiv. 65 μ M) | 48 | >80% | No | [6],[7] |
| 4T1 | Free IR-820 | 9 μ M | 24 | >80% | No | [3] |
| 3T3-L1 | Free IR-820 | 9 μ M | 24 | >80% | No | [3] |
| MCF-7 | Free IR-820 | 60 μ M | 24 | ~56% | Yes (14.1 W/cm ²) | [6] |
| MCF-7 | IR-820 PLGA NPs | 60 μ M | 24 | ~42% | Yes (14.1 W/cm ²) | [6] |

Table 2: Summary of In Vivo Administration and Dosing

| Animal Model | Administration Route | Formulation | Dose | Purpose | Reference |
|-------------------------------|-----------------------------|--------------------|--------------------------|-----------------------------|----------------------|
| ICR Mice | Intravenous | Free IR-820 in PBS | 0.5 mg/mL, 200 μ L | Biodistribution & Toxicity | [2] |
| BALB/c Nude Mice | Intramuscular | Free IR-820 in PBS | 2 mg/mL, 100 μ L | Photothermal Therapy | [2] |
| 4T1 Tumor Mice | Intravenous | Free IR-820 | 150 μ L, 75 μ M | NIR-II Imaging | [3] |
| Kunming Mice | Oral | IR-820-HSA Complex | 400 μ L, 7.5 μ M | GI Tract Imaging & Toxicity | [3] |
| Hairless SKH1/SKH1 Mice | Intravenous/Intraperitoneal | Free IR-820 in PBS | 100 μ L, 0.2 mM | Pharmacokinetics | [11] |
| Orthotopic Breast Cancer Mice | Intravenous | Tf-IR820@Lipo | 20 mg/kg | Photodynamic Therapy | [14] |

Experimental Protocols

Protocol for In Vivo Toxicity and Biocompatibility Assessment

This protocol outlines the steps for evaluating the systemic toxicity of **IR-820** in a mouse model.

- Animal Grouping: Randomly divide mice (e.g., ICR mice) into a treatment group and a control group (n=6 per group).[\[2\]](#)
- Administration: Administer **IR-820** solution (e.g., 0.5 mg/mL in 1x PBS, 200 μ L) to the treatment group via intravenous tail vein injection.[\[2\]](#) The control group receives an equal volume of 1x PBS.[\[2\]](#)

- **Blood Collection:** At designated time points (e.g., 1 day and 28 days post-injection), collect blood samples from a subset of mice (n=3) from each group.[2][8]
- **Blood Analysis:** Perform a complete blood count (CBC) for routine hematological examination and serum biochemistry tests to evaluate hepatic (e.g., ALT, AST) and renal (e.g., BUN, creatinine) functions.[2]
- **Histopathological Analysis:** At the end of the study period (e.g., 14 or 28 days), euthanize the remaining mice.[4]
- **Organ Harvesting:** Dissect and collect major organs (heart, liver, spleen, lungs, kidneys).[4]
- **Tissue Fixation:** Fix the harvested organs in a 10% formalin or 4% formaldehyde solution.[2][4]
- **Tissue Processing:** Process the fixed tissues routinely into paraffin-embedded blocks.[2]
- **Staining:** Section the paraffin blocks and stain with hematoxylin and eosin (H&E).[2][4]
- **Microscopic Examination:** Image the stained sections under an inverted optical microscope and examine for any signs of pathological damage or abnormalities.[2]

Protocol for In Vivo Photothermal Therapy (PTT)

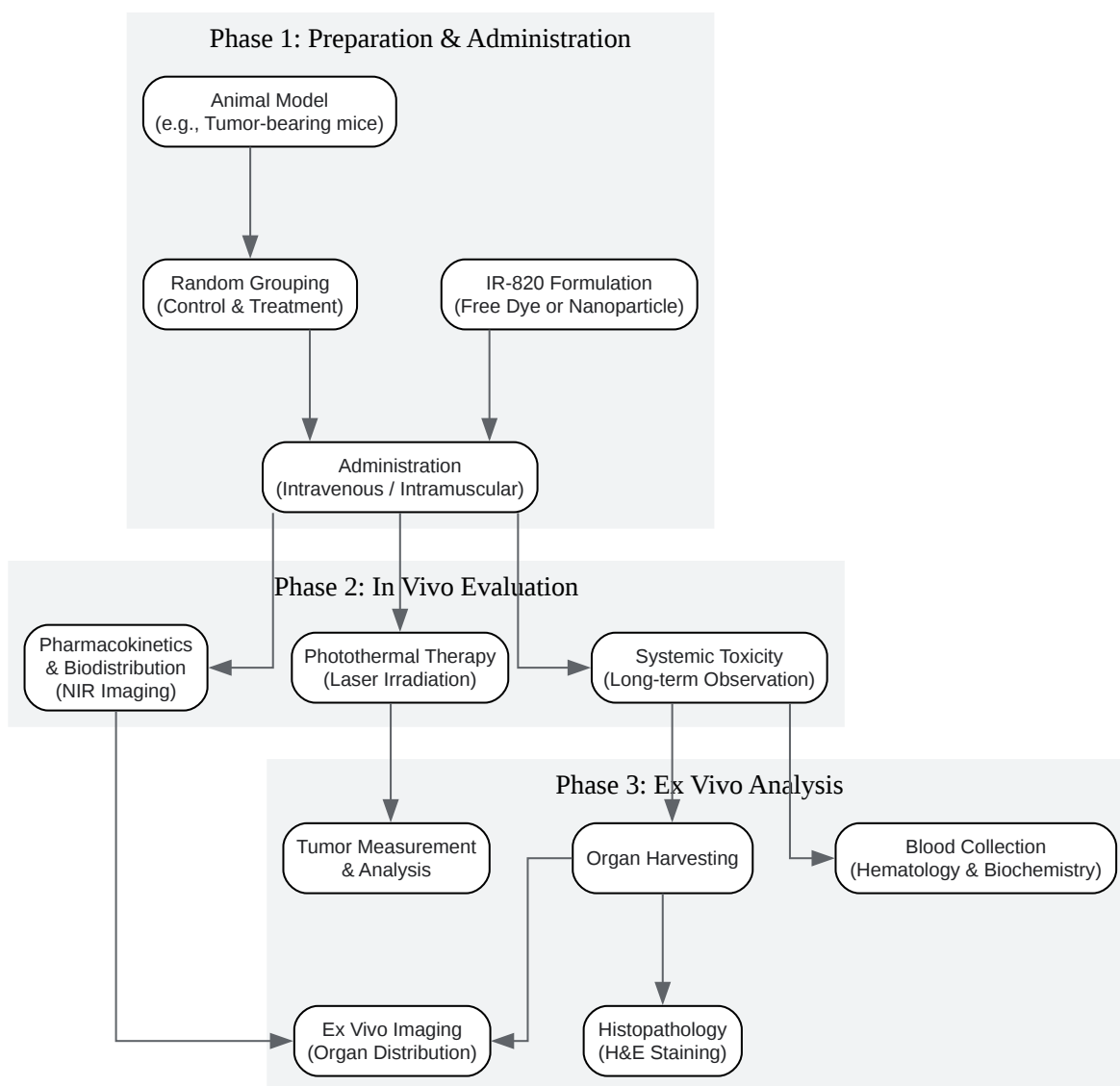
This protocol describes the procedure for evaluating the efficacy of **IR-820**-mediated PTT in a subcutaneous tumor model.

- **Tumor Model Establishment:** Establish subcutaneous tumors on mice (e.g., BALB/c nude mice) by injecting cancer cells. Allow tumors to grow to a specific volume (e.g., ~120 mm³). [2]
- **Animal Grouping:** Divide mice into four groups (n=5 per group): (1) PBS only, (2) PBS + Laser, (3) **IR-820** only, (4) **IR-820** + Laser.[2]
- **Administration:** Inject **IR-820** solution (e.g., 2 mg/mL in PBS, 100 µL) or PBS intramuscularly near the tumor site.[2][8]

- **Laser Irradiation:** After a specific accumulation time (e.g., 48 hours), anesthetize the mice in groups 2 and 4.[\[2\]](#) Irradiate the tumor site with a NIR laser (e.g., 793 nm, 2 W/cm²) for a set duration (e.g., 10 minutes).[\[2\]](#)[\[8\]](#)
- **Temperature Monitoring:** During irradiation, monitor the temperature of the tumor surface using an IR thermal camera.[\[2\]](#)
- **Tumor Growth Monitoring:** Measure the tumor volume (Volume = length × width² / 2) every few days for the duration of the study (e.g., 16 days).[\[2\]](#)
- **Data Analysis:** Plot tumor growth curves for each group to evaluate the therapeutic efficacy. At the end of the study, photograph the mice and tumors.[\[2\]](#)

Visualizations

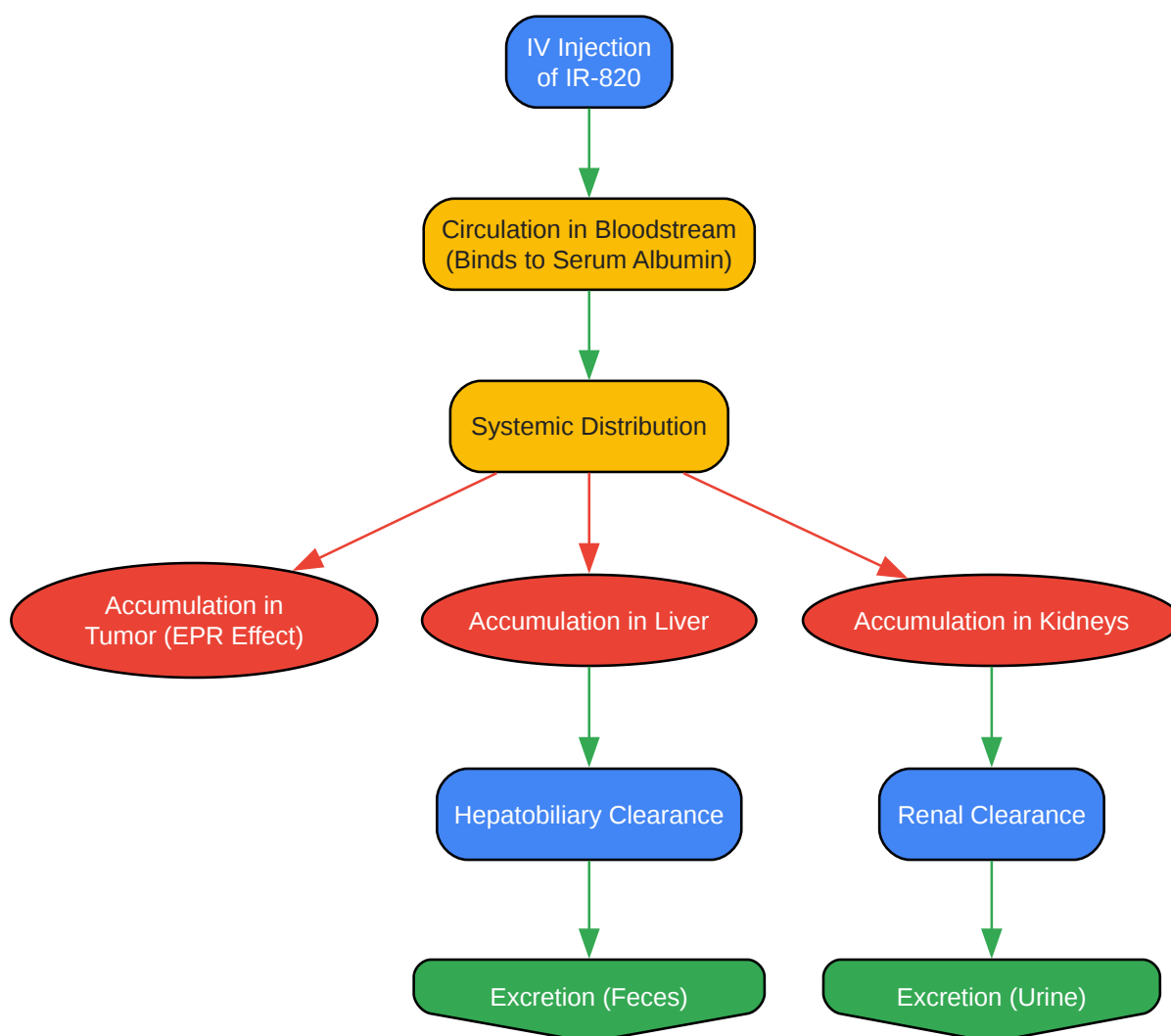
Experimental Workflow for In Vivo Assessment



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Caption: Workflow for in vivo biocompatibility and PTT assessment of **IR-820**.

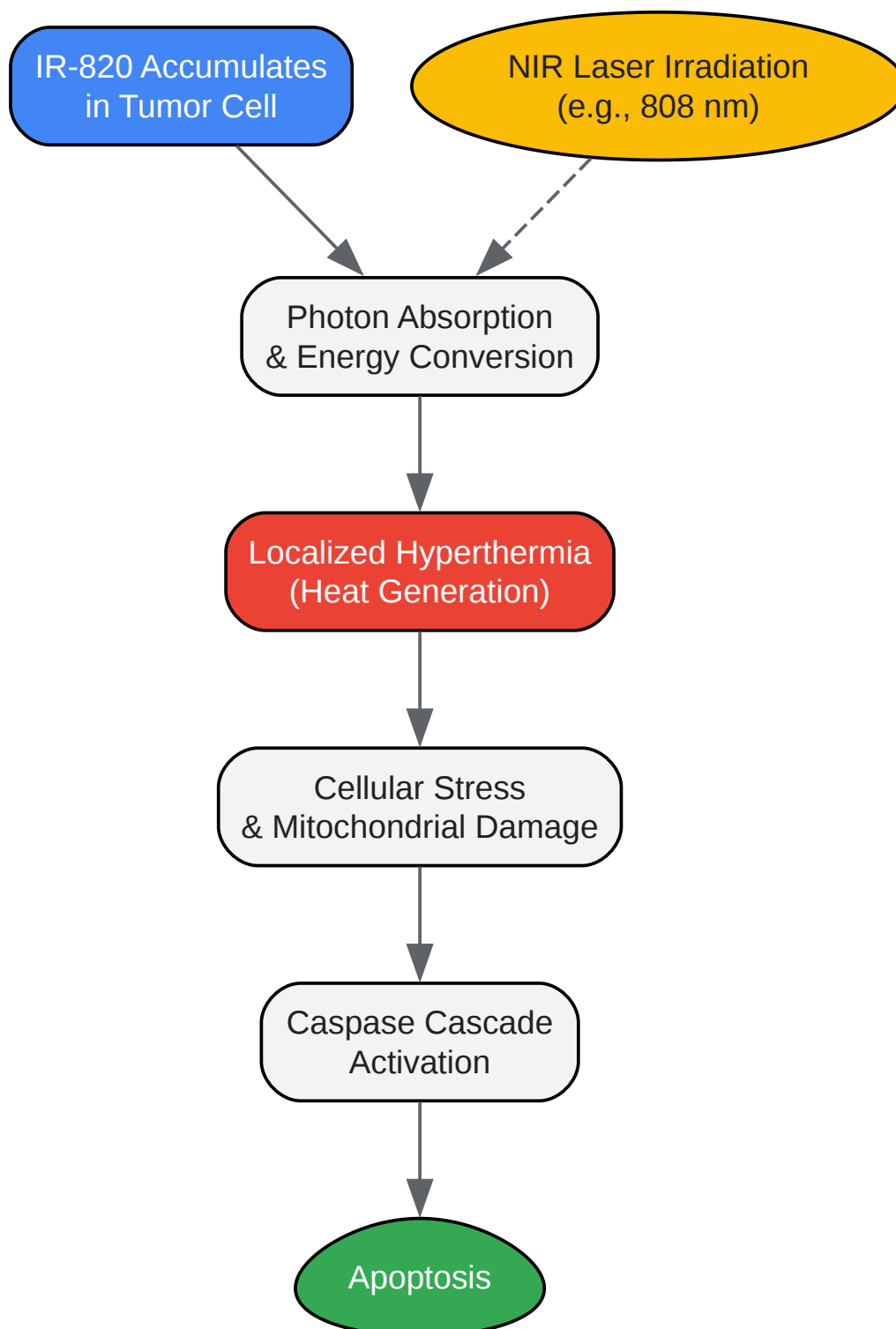
IR-820 Biodistribution and Clearance Pathway



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Caption: Biodistribution and primary clearance pathways of **IR-820** in vivo.

Signaling Pathway for PTT-Induced Apoptosis



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Caption: Proposed mechanism of **IR-820** mediated PTT leading to apoptosis.

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